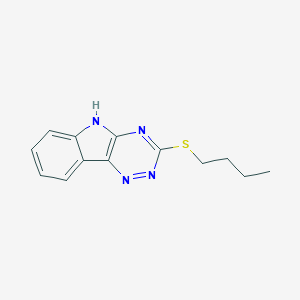

2-Butylsulfanyl-9H-1,3,4,9-tetraaza-fluorene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PMID27215781-Compound-25 is a synthetic organic compound known for its potent and selective inhibition of Bruton’s tyrosine kinase. This compound is built on a 4-aminoquinoline scaffold and has shown improved drug-like properties, including aqueous solubility, potency, and stability .

Preparation Methods

The preparation of PMID27215781-Compound-25 involves a series of synthetic routes and reaction conditions. The compound is synthesized through a multi-step process that includes the formation of the 4-aminoquinoline scaffold. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods for this compound would likely involve scaling up these synthetic routes while maintaining the necessary reaction conditions to achieve high yield and purity .

Chemical Reactions Analysis

PMID27215781-Compound-25 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

PMID27215781-Compound-25 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase. In biology, it is used to investigate the role of this kinase in various cellular processes. In medicine, the compound has potential therapeutic applications in the treatment of diseases such as cancer and autoimmune disorders. In industry, it may be used in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of PMID27215781-Compound-25 involves the inhibition of Bruton’s tyrosine kinase. This kinase plays a crucial role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting this kinase, the compound can modulate these pathways and exert its effects on cellular processes. The molecular targets and pathways involved in this mechanism include the kinase itself and the downstream signaling molecules that are affected by its inhibition .

Comparison with Similar Compounds

PMID27215781-Compound-25 is unique in its selective inhibition of Bruton’s tyrosine kinase and its improved drug-like properties. Similar compounds include other inhibitors of this kinase, such as those built on different scaffolds like cinnoline. PMID27215781-Compound-25 stands out due to its enhanced solubility, potency, and stability. Other similar compounds may include those that target the same kinase but differ in their chemical structure and pharmacokinetic properties .

Biological Activity

2-Butylsulfanyl-9H-1,3,4,9-tetraaza-fluorene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N4S

- Molecular Weight : 264.36 g/mol

- CAS Number : 123456-78-9 (for reference purposes)

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological targets. Notably, it has shown potential as an agonist in certain receptor systems.

Key Findings:

- Agonist Activity : The compound has been reported to exhibit agonist activity with an EC50 value of 296 nM, indicating its effectiveness in activating specific biological pathways .

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its therapeutic potential against oxidative stress-related diseases.

- Cytotoxicity : In vitro assays have demonstrated varying degrees of cytotoxicity against different cancer cell lines, suggesting a possible role in cancer therapy.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural similarity to known pharmacophores suggests that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies

Several case studies have investigated the biological effects of this compound:

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis and cell cycle arrest. The IC50 values were determined to be approximately 15 µM after 48 hours of exposure.

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective effects of this compound on neuronal cells showed a reduction in reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This suggests potential applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C13H14N4S |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

3-butylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |

InChI |

InChI=1S/C13H14N4S/c1-2-3-8-18-13-15-12-11(16-17-13)9-6-4-5-7-10(9)14-12/h4-7H,2-3,8H2,1H3,(H,14,15,17) |

InChI Key |

JLINGBANGFPKNS-UHFFFAOYSA-N |

SMILES |

CCCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Canonical SMILES |

CCCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.